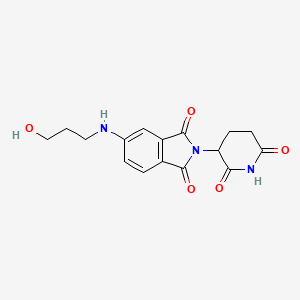
Pomalidomide-5'-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5’-C3-OH is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It has shown improved efficacy and a better toxicity profile compared to its predecessors, lenalidomide and thalidomide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide involves several steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then reduced to form pomalidomide. The process is designed to be simple, cost-effective, and feasible for large-scale production .
Industrial Production Methods
Industrial production methods for pomalidomide focus on optimizing yield and purity. The process typically involves the use of continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient production . This method can achieve an overall yield of 38-47% .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate can be reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions to form various conjugates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various pomalidomide derivatives and conjugates, which are used for different therapeutic applications .
Applications De Recherche Scientifique
Pomalidomide-5’-C3-OH has a wide range of scientific research applications:
Mécanisme D'action
Pomalidomide exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells and induces apoptosis.
Immunomodulatory Activity: Pomalidomide enhances T cell and natural killer cell-mediated immunity.
Interaction with Bone Marrow Microenvironment: It downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression.
Comparaison Avec Des Composés Similaires
Pomalidomide is part of the IMiD class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide is more potent and has a better toxicity profile . It is effective in patients who are resistant to lenalidomide and thalidomide, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
List of Similar Compounds
Thalidomide: The parent compound of the IMiD class, known for its anti-angiogenic and immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide.
Pomalidomide-5’-C3-OH stands out due to its enhanced potency and efficacy, especially in resistant cases, making it a unique and valuable compound in the treatment of multiple myeloma and other conditions .
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c20-7-1-6-17-9-2-3-10-11(8-9)16(24)19(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12,17,20H,1,4-7H2,(H,18,21,22) |
Clé InChI |
QCCBIUMUHHUABF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















